molecular formula C15H20N6O2 B2524339 2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2034497-75-9

2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2524339
CAS No.: 2034497-75-9
M. Wt: 316.365
InChI Key: QIZSPLRXIYNUTP-UHFFFAOYSA-N
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Description

2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is a synthetic complex organic compound designed for research applications. This molecule is a hybrid structure featuring a pyrimidine ring and a 1,2,3-triazole group, both of which are significant scaffolds in medicinal chemistry . The specific integration of the 1,2,3-triazole moiety, often accessed via click chemistry, and the piperidine spacer makes this compound a valuable intermediate for developing novel pharmacologically active molecules. While specific biological data for this compound is not currently available in the public scientific literature, its structural framework suggests potential for investigation in various research areas. Pyrimidine derivatives are extensively studied for their ability to interfere with critical cellular processes and are known to exhibit a wide range of biological activities . Researchers can utilize this chemical as a key building block in the synthesis of targeted inhibitors or as a probe for exploring protein-ligand interactions. The product is provided with guaranteed high purity and is intended for non-human research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-10-8-14(17-11(2)16-10)23-12-4-6-21(7-5-12)15(22)13-9-20(3)19-18-13/h8-9,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZSPLRXIYNUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Substitution Reactions: Introduction of the triazole and piperidine moieties is typically done through nucleophilic substitution reactions. For example, the triazole ring can be introduced via a click chemistry reaction between an alkyne and an azide.

    Final Assembly: The final step involves the coupling of the triazole-piperidine moiety to the pyrimidine core, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide).

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted piperidine or triazole derivatives.

Scientific Research Applications

2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or infectious diseases.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for supramolecular assemblies.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The triazole and piperidine moieties are known to interact with biological targets through hydrogen bonding and hydrophobic interactions, respectively.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between Compound A and similar pyrimidine derivatives:

Compound Name & CAS No. Pyrimidine Substituents Piperidine/Pyrrolidine Substituent Molecular Formula Molecular Weight Key Features
Compound A (Target) 2,4-dimethyl, 6-oxy-piperidin-4-yl 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl C₁₅H₁₉N₅O₃* 341.35* Triazole carbonyl, piperidine ring, ether linkage
2-methyl-4-{[1-(1-methyl-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (2097859-00-0) 2-methyl, 4-oxy-pyrrolidin-3-yl 1-(1-methyl-triazole-4-carbonyl)pyrrolidin-3-yl C₁₃H₁₆N₆O₂ 288.31 Pyrrolidine ring (5-membered), different substitution positions on pyrimidine
2,4-Dimethyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]oxy}pyrimidine (2034498-61-6) 2,4-dimethyl, 6-oxy-piperidin-4-yl 1-(pyrrolidine-1-sulfonyl)piperidin-4-yl C₁₅H₂₄N₄O₃S 340.40 Sulfonyl group (electron-withdrawing) instead of triazole carbonyl
4-{[1-(3,5-Dimethyloxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine (2380034-47-7) 4-methoxy-piperidin-4-ylmethyl, 6-phenyl 1-(3,5-dimethyloxazole-4-carbonyl)piperidin-4-ylmethoxy C₂₂H₂₄N₄O₃ 392.50 Oxazole carbonyl, phenyl substituent at position 6
2-{[1-(1-methyl-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile (2379949-20-7) Pyridine core with nitrile at C4 1-(1-methyl-triazole-4-carbonyl)piperidin-3-ylmethoxy C₁₆H₁₈N₆O₂ 326.35 Pyridine instead of pyrimidine, nitrile group, methoxy linker at piperidin-3-yl

Note: Molecular formula and weight for Compound A are derived theoretically based on structural analysis.

Key Structural Differences and Implications

Core Heterocycle
Substituent Position and Linkage
  • The piperidine vs. pyrrolidine distinction (e.g., ) influences conformational flexibility.
  • Ether vs. Methoxy Linkage : Compound A uses an ether bond for piperidine attachment, whereas employs a methylene-oxy group, altering steric bulk and rotational freedom .
Functional Groups
  • Triazole Carbonyl vs.
  • Phenyl vs. Methyl Substitution : The phenyl group in introduces aromatic π-π interactions, contrasting with methyl groups in Compound A, which prioritize steric effects .

Biological Activity

2,4-Dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrimidine core substituted with a triazole and piperidine moiety. Its molecular formula is C14H18N6OC_{14}H_{18}N_{6}O.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against HIV-1. The anti-HIV-1 evaluation demonstrated that derivatives of this compound exhibited significant inhibition of viral replication. The mechanism appears to involve interference with the viral entry process into host cells, as indicated by molecular docking studies that suggest binding affinity to key viral proteins .

Anticancer Potential

The anticancer activity of this compound has been assessed against various cancer cell lines. Notably, it showed promising results against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The compound's IC50 values were found to be significantly lower than those of standard chemotherapeutics, indicating its potential as a therapeutic agent .

The proposed mechanism of action includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: HIV-1 Inhibition

In a controlled study, this compound was tested for its efficacy against HIV-1. Results indicated a dose-dependent decrease in viral load in treated cells compared to controls. Molecular docking further confirmed its interaction with the HIV envelope glycoprotein .

Case Study 2: Anticancer Efficacy

A series of experiments were conducted to evaluate the anticancer effects on MDA-MB-231 and HepG2 cell lines. The compound exhibited IC50 values of 7.2 µM and 11.0 µM respectively, showcasing its potency compared to traditional chemotherapeutics .

Table 1: Biological Activity Summary

Activity TypeTarget Cell LineIC50 (µM)Reference
AntiviralHIV-1N/A
AnticancerMDA-MB-2317.2
AnticancerHepG211.0

Table 2: Mechanism Insights

MechanismDescriptionReference
Enzyme InhibitionInhibits key enzymes in cancer proliferation
Apoptosis InductionTriggers apoptotic pathways

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